Resiquimod (chemical formula: C17H22N4O2) is a synthetic imidazoquinoline compound renowned for its potent immunomodulatory properties. [, ] It belongs to a class of small molecules known as Toll-like receptor (TLR) agonists. [, ] Specifically, resiquimod targets TLR7 and TLR8, which are crucial components of the innate immune system responsible for recognizing pathogen-associated molecular patterns. [, , , , , ] Upon binding to these receptors, resiquimod initiates a cascade of intracellular signaling events that ultimately lead to the activation of immune cells, particularly dendritic cells. [, , , , ]
Resiquimod exerts its immunomodulatory effects primarily by activating TLR7 and TLR8, which are expressed on various immune cells, including plasmacytoid dendritic cells (pDCs), myeloid dendritic cells (mDCs), and macrophages. [, , , , , , , , , , , , ] Upon binding to these receptors, resiquimod triggers downstream signaling pathways, notably the MyD88-dependent pathway. [] This activation leads to the production of various pro-inflammatory cytokines, such as interferon-alpha (IFN-α), interferon-gamma (IFN-γ), tumor necrosis factor-alpha (TNF-α), interleukin-1β (IL-1β), IL-6, and IL-12. [, , , , , , , , , , , ] These cytokines play crucial roles in shaping both innate and adaptive immune responses against pathogens and tumors.
Cancer Immunotherapy: Resiquimod has shown promising results as an immune adjuvant in cancer vaccines and as a direct antitumor agent. [, , , , , , , , , , , , ]
Treatment of Infectious Diseases: Resiquimod has been explored as a potential therapeutic agent for infectious diseases, including leishmaniasis and infectious bronchitis virus (IBV) infection in chickens. [, , ]
Modulation of Allergic Responses: Resiquimod has demonstrated potential in modulating allergic responses in asthma models. [, , , ]
Wound Healing: Resiquimod has been investigated in the context of wound healing, particularly in the formation of hypertrophic scars. [, ]
Optimizing Delivery Systems: Developing novel delivery systems, such as nanoparticles and liposomes, to enhance resiquimod's therapeutic index by improving its pharmacokinetics and targeting to specific tissues or cells. [, , , , ]
Combination Therapies: Exploring the synergistic potential of resiquimod with other immunotherapeutic agents, such as checkpoint inhibitors, chemotherapy, and radiotherapy, to enhance antitumor efficacy. [, , , , , ]
Personalized Medicine: Investigating the role of genetic factors, such as TLR polymorphisms, in predicting patient responses to resiquimod-based therapies. []
CAS No.: 28272-18-6
CAS No.: 64199-88-8
CAS No.:
CAS No.: 2154-65-6
CAS No.: 94944-78-2
CAS No.: 70173-19-2